molecular formula C₅₄H₇₈Cl₂O₁₈ B1146536 3''',5'''-二去羟基-3''',5'''-二甲氧基菲达西霉素 CAS No. 185248-68-4

3''',5'''-二去羟基-3''',5'''-二甲氧基菲达西霉素

货号 B1146536
CAS 编号: 185248-68-4
分子量: 1086.09
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a derivative of fidaxomicin, a macrocyclic antibiotic with a narrow spectrum of activity, primarily against gram-positive anaerobes. This derivative, like fidaxomicin, is of significant interest due to its unique structure and potential applications in treating bacterial infections, particularly Clostridium difficile infection (CDI). Fidaxomicin works by inhibiting RNA synthesis in targeted bacteria, leading to their death while minimizing impact on the gut microbiota and reducing recurrence rates of CDI compared to other treatments (Crawford et al., 2012).

Synthesis Analysis

The synthesis of fidaxomicin and its derivatives involves complex organic chemistry techniques to construct the macrocyclic structure characteristic of this class of antibiotics. Specific details on the synthesis of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin are not widely available, but the process likely involves intricate steps to introduce the dimethoxy groups while removing the hydroxy groups from the fidaxomicin molecule. The development of fidaxomicin as a pharmaceutical drug involved optimizing these synthetic routes to enhance its activity and reduce potential resistance (Vaishnavi, 2015).

Molecular Structure Analysis

Fidaxomicin's molecular structure is characterized by a large macrocyclic lactone ring, which is essential for its antibacterial activity. The modifications to create 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin likely alter its interaction with bacterial RNA polymerase, potentially affecting its potency or spectrum of activity. The precise impact of these structural changes on the drug's efficacy and safety profile would require detailed molecular studies and clinical trials to ascertain (Miller, 2010).

Chemical Reactions and Properties

The chemical properties of fidaxomicin derivatives, including 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin, are defined by their macrocyclic structure and functional groups. These properties influence the drug's solubility, stability, and interaction with bacterial targets. Understanding these chemical reactions and properties is crucial for optimizing the drug's formulation and delivery mechanisms to enhance its therapeutic effects (Hostler & Chen, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These characteristics are vital for the drug's formulation and can influence its effectiveness in treating infections. Specific analyses of these properties would be necessary to develop an optimal drug product (Majnooni et al., 2020).

Chemical Properties Analysis

The chemical stability and reactivity of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin under various conditions, including exposure to light, temperature changes, and pH variations, are critical for its shelf life and efficacy. These properties determine the drug's suitability for different dosage forms and administration routes, impacting its clinical use and patient outcomes (Baranowski et al., 2017).

科学研究应用

RNA 聚合酶抑制和抗菌活性

3',5'-二去羟基-3',5'-二甲氧基菲达西霉素,通常称为菲达西霉素,表现出显着的抗菌活性,特别是作为 RNA 聚合酶 (RNAP) 抑制剂。研究表明,菲达西霉素在体外有效抑制结核分枝杆菌 RNAP。这种抑制机制类似于将酶卡在开放状态,阻止在活性位点固定启动子 DNA 所需的运动,从而阻碍转录起始(Boyaci 等人,2018)。另一项研究详细阐述了菲达西霉素转录抑制的结构基础,提供了对其与 RNAP 夹子相互作用的见解,以及其开发改进衍生物的潜力(Lin 等人,2018)

结构研究和合成

结构研究对于理解菲达西霉素的作用机制至关重要。例如,结核分枝杆菌 RNAP 全酶与菲达西霉素复合的冷冻电镜结构揭示了对该药物的结合和抑制模式的关键见解(Boyaci 等人,2018)。此外,菲达西霉素及其类似物的合成,如碘代衍生物,已显示出有希望的抗菌特性,表明开发新型抗菌剂的潜力(Dorst 等人,2020)

微生物发酵和基因工程

微生物发酵和基因工程方面的进步也在增强菲达西霉素生产中发挥了重要作用。例如,对德干放线菌的基于基因组的合理工程导致菲达西霉素产量显着增加,证明了此类方法在制药工业中的潜力(Li 等人,2021)

作用机制

While the mechanism of action for “3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin” is not explicitly mentioned in the search results, it’s worth noting that Fidaxomicin, a related compound, works by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin involves the conversion of Fidaxomicin to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Fidaxomicin", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methoxyamine hydrochloride", "Triethylamine", "Chloroform", "Water" ], "Reaction": [ "Reduction of Fidaxomicin using sodium borohydride in methanol to obtain 3''',5'''-dihydroxy-3''',5'''-dimethoxy Fidaxomicin", "Acetylation of 3''',5'''-dihydroxy-3''',5'''-dimethoxy Fidaxomicin using acetic anhydride and pyridine to obtain 3''',5'''-diacetoxy-3''',5'''-dimethoxy Fidaxomicin", "Treatment of 3''',5'''-diacetoxy-3''',5'''-dimethoxy Fidaxomicin with methoxyamine hydrochloride and triethylamine in chloroform to obtain 3''',5'''-dideshydroxy-3''',5'''-dimethoxy Fidaxomicin", "Hydrolysis of 3''',5'''-dideshydroxy-3''',5'''-dimethoxy Fidaxomicin using hydrochloric acid and sodium hydroxide in water to obtain the final product, 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin" ] }

CAS 编号

185248-68-4

分子式

C₅₄H₇₈Cl₂O₁₈

分子量

1086.09

同义词

(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。